molecular formula C18H11NO2 B2495234 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile CAS No. 1164538-70-8

2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile

Cat. No.: B2495234
CAS No.: 1164538-70-8
M. Wt: 273.291
InChI Key: PEODVUVNVGIRIB-WJDWOHSUSA-N
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Description

2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile is a heterocyclic compound with a unique structure that includes a furan ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile typically involves the reaction of phenacyl bromide with benzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-4-phenyl-5-(phenylhydrazono)-2,5-dihydro-furan-3-derivatives: These compounds have similar structures but differ in the presence of a hydrazono group.

    Fluorinated derivatives: These compounds include fluorine atoms, which can alter their chemical and biological properties.

Uniqueness

2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for various modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

(5Z)-5-benzylidene-2-oxo-4-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c19-12-15-17(14-9-5-2-6-10-14)16(21-18(15)20)11-13-7-3-1-4-8-13/h1-11H/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEODVUVNVGIRIB-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=C(C(=O)O2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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